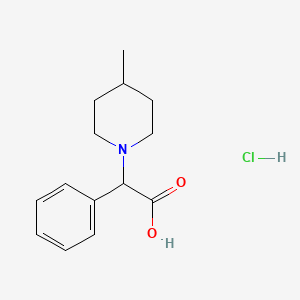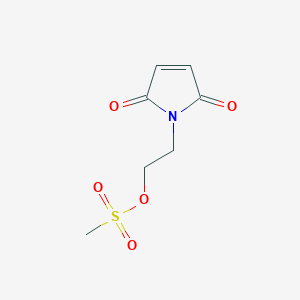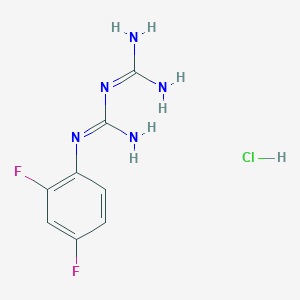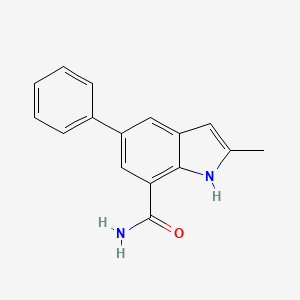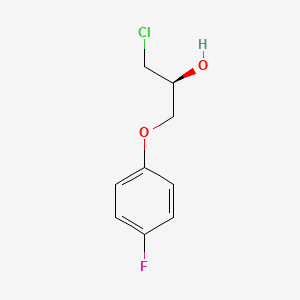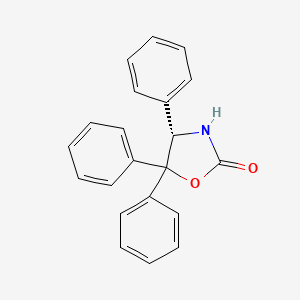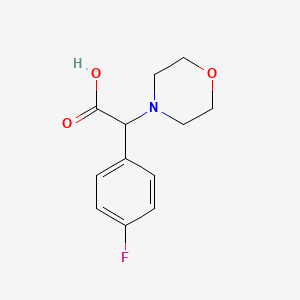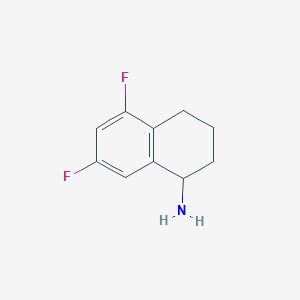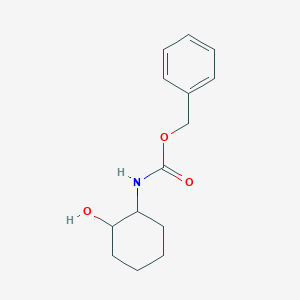
Benzyl (2-hydroxycyclohexyl)carbamate
Descripción general
Descripción
“Benzyl (2-hydroxycyclohexyl)carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .
Synthesis Analysis
The synthesis of carbamates can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and it avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives is influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety .Chemical Reactions Analysis
The chemical reactivity of benzyl carbamate derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2 (3H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety .Aplicaciones Científicas De Investigación
Stereospecific Coupling in Chemical Reactions
Benzyl carbamates, including benzyl (2-hydroxycyclohexyl)carbamate, have significant applications in stereospecific chemical reactions. For instance, stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters has been developed, allowing selective inversion or retention at the electrophilic carbon based on the nature of the ligand. This is crucial for controlling absolute stereochemistry with an achiral catalyst (Harris et al., 2013).
Antibacterial Agents Against Gram-positive Bacteria
Benzyl carbamates are being explored as potential antibacterial agents. A series of (3‐benzyl‐5‐hydroxyphenyl)carbamates showed potent inhibitory activity against sensitive and drug‐resistant Gram‐positive bacteria, though they were ineffective against Gram‐negative bacteria. The structure of these compounds, especially the ester group, significantly affects their antibacterial activity (Liang et al., 2020).
Gold-Catalyzed Intramolecular Hydroamination
Benzyl carbamates are useful in gold-catalyzed intramolecular hydroamination reactions. For example, the reaction of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate with a catalytic mixture led to the formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This type of reaction is effective for forming piperidine derivatives and other heterocycles, showcasing the versatility of benzyl carbamates in synthetic organic chemistry (Zhang et al., 2006).
Cholinesterase Inhibition
Benzyl carbamates are also being studied for their potential as cholinesterase inhibitors. For example, benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibitory effects. These compounds could beimportant in the development of treatments for diseases where cholinesterase inhibition is beneficial, like Alzheimer's disease (Pizova et al., 2017).
Inhibition of Carbonic Anhydrase Isoenzymes
Novel benzylsulfamides derived from benzyl carbamates have been found to inhibit carbonic anhydrase I and II isoenzymes effectively. These findings are significant in the context of designing inhibitors for these enzymes, which are therapeutic targets in various diseases including glaucoma and epilepsy (Göksu et al., 2014).
UV-Absorbing Monomers
Benzyl carbamates have applications in the synthesis of UV-absorbing monomers. For example, the synthesis of new monomers like 2-hydroxy-4-benzophenonyl allyl carbamate, involving benzyl carbamates, has implications in the field of polymer degradation and stability (Pan et al., 1995).
Hydrolysis of Polyurethanes
The study of benzyl carbamates also extends to the hydrolysis of linear polyurethanes and model monocarbamates. Research in this area provides insights into the stability and degradation mechanisms of various carbamates, including benzyl derivatives, which are relevant in the context of polymer science (Matuszak et al., 1973).
Safety and Hazards
Direcciones Futuras
While specific future directions for “Benzyl (2-hydroxycyclohexyl)carbamate” are not mentioned in the sources, there is ongoing research into the synthesis and applications of carbamate derivatives . This includes the development of new synthesis methods and the exploration of their potential uses in various fields.
Propiedades
IUPAC Name |
benzyl N-(2-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563993 | |
| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92645-06-2 | |
| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


